molecular formula C10H12BNO5 B1585496 3-(3-Carboxypropionylamino)phenylboronic acid CAS No. 31754-00-4

3-(3-Carboxypropionylamino)phenylboronic acid

Cat. No.: B1585496
CAS No.: 31754-00-4
M. Wt: 237.02 g/mol
InChI Key: SVHXAKJLLKGJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboxypropionylamino)phenylboronic acid is an organic compound with the molecular formula C10H12BNO5 and a molecular weight of 237.02 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carboxypropionylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxypropionylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with a suitable carboxypropionylamino derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxypropionylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids .

Scientific Research Applications

3-(3-Carboxypropionylamino)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Carboxypropionylamino)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe. The compound’s ability to participate in cross-coupling reactions also underlies its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Carboxypropionylamino)phenylboronic acid is unique due to the presence of both the boronic acid and carboxypropionylamino groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biomolecules or in synthetic chemistry where unique reactivity is desired .

Properties

IUPAC Name

4-(3-boronoanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHXAKJLLKGJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185631
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31754-00-4
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031754004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinanilic acid, 3'-(dihydroxyboryl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31754-00-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Succinic anhydride (5.00 grams, 0.05 mole) and (3-aminophenyl)boronic acid (7.75 grams, 0.05 mole) are dissolved in anhydrous pyridine (40 ml), and then allowed to stand overnight at room temperature. Water (20 ml) is added and the resulting solution allowed to stand for 1 hour. The product is then concentrated on a rotary evaporator at 85°-90° C. The resulting aqueous solution is Frozen in a dry-ice-acetone-slurry and lyophilized overnight. The lyophilized product is dissolved in water (50 ml) and acidified with concentrated HCl to approximately pH 1.0. The acidified solution is cooled in an ice bath for 1 hour, and the precipitate collected by filtration. The precipitate is recrystallized from boiling water (200 ml) and dried overnight in vacuo over NaOH pellets, to afford 8.60 grams (70% yield) of N-(3-dihydroxyborylphenyl)succinamic acid. Homogeneous by TLC (CHCl3 /CH3OH/CH3COOH; 60:35:5), Rf =0.5. Melting point 186°-188° C. The structure was confirmed by 300 MHz, 1H NMR spectrometry in d6 -DMSO.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Carboxypropionylamino)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Carboxypropionylamino)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Carboxypropionylamino)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Carboxypropionylamino)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Carboxypropionylamino)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Carboxypropionylamino)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.